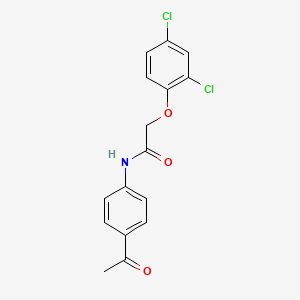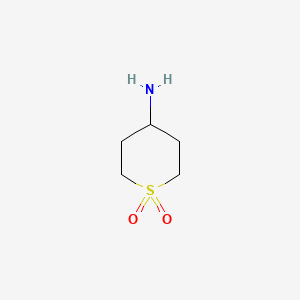
2,4-二氟苯甲酰氯
概述
描述
2,4-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is known for its reactivity due to the presence of both fluorine and chlorine atoms on the benzene ring, making it a valuable reagent in organic synthesis .
科学研究应用
2,4-Difluorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
Agrochemicals: Employed in the production of herbicides and insecticides.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Acts as a reagent in the modification of biomolecules for studying biological processes.
作用机制
Target of Action
It is known to be used as a reagent in the synthesis of various organic compounds .
Mode of Action
2,4-Difluorobenzoyl chloride is a reactive compound that can participate in various chemical reactions. It is often used as an acylating agent, where it can donate its acyl group (2,4-difluorobenzoyl) to other molecules . This can lead to changes in the chemical structure and properties of the target molecule.
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Difluorobenzoyl chloride depend on the nature of the target molecule and the context of the reaction. In general, the introduction of the 2,4-difluorobenzoyl group can significantly alter the physical and chemical properties of the target molecule, potentially affecting its behavior in biological systems .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its lipophilicity, water solubility, and reactivity .
Result of Action
The molecular and cellular effects of 2,4-Difluorobenzoyl chloride’s action would depend on the specific context of its use. As a reagent in chemical synthesis, its primary effect is to modify the structure of target molecules .
Action Environment
The action, efficacy, and stability of 2,4-Difluorobenzoyl chloride can be influenced by various environmental factors. For instance, it is known to react with water, producing flammable gases . Therefore, it is typically stored and used under an inert atmosphere .
生化分析
Biochemical Properties
2,4-Difluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of acylated derivatives. For instance, it can react with amino groups in proteins, leading to the formation of amide bonds. This interaction is crucial in the modification of proteins and peptides, which can alter their function and stability .
Cellular Effects
The effects of 2,4-Difluorobenzoyl chloride on cellular processes are profound. It can influence cell signaling pathways by modifying key proteins involved in these pathways. For example, the acylation of signaling proteins can affect their localization and activity, thereby altering cell signaling dynamics. Additionally, 2,4-Difluorobenzoyl chloride can impact gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,4-Difluorobenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby modulating their catalytic activity. This compound can also induce changes in gene expression by modifying transcription factors, which can either enhance or repress the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluorobenzoyl chloride can change over time due to its stability and degradation properties. This compound is known to be moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of 2,4-difluorobenzoic acid and hydrochloric acid. Over time, this degradation can reduce the efficacy of 2,4-Difluorobenzoyl chloride in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,4-Difluorobenzoyl chloride in animal models vary with different dosages. At low doses, it can induce specific biochemical changes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including tissue damage and organ dysfunction. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2,4-Difluorobenzoyl chloride is involved in various metabolic pathways, primarily through its conversion to 2,4-difluorobenzoic acid. This conversion is facilitated by hydrolytic enzymes that cleave the acyl chloride bond. The resulting 2,4-difluorobenzoic acid can further participate in metabolic reactions, including conjugation with glucuronic acid or sulfate, leading to its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of 2,4-Difluorobenzoyl chloride .
Transport and Distribution
Within cells and tissues, 2,4-Difluorobenzoyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effects .
Subcellular Localization
The subcellular localization of 2,4-Difluorobenzoyl chloride is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments, such as the endoplasmic reticulum or the Golgi apparatus, through targeting signals and post-translational modifications. These localizations are essential for its role in protein modification and other biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Difluorobenzoyl chloride can be synthesized through the acylation of 2,4-difluorobenzene using oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 20-30°C for 1.5-2.5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain high purity 2,4-difluorobenzoyl chloride .
Industrial Production Methods
In an industrial setting, the synthesis of 2,4-difluorobenzoyl chloride follows a similar route but on a larger scale. The process involves the continuous feeding of 2,4-difluorobenzene and oxalyl chloride into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then distilled and collected for further use .
化学反应分析
Types of Reactions
2,4-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 2,4-difluorobenzoic acid and hydrochloric acid.
Reduction: Can be reduced to 2,4-difluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (AlCl3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2,4-Difluorobenzoic Acid: Formed by hydrolysis
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzoyl Chloride: Similar structure but with chlorine atoms instead of fluorine.
2,4-Difluorobenzaldehyde: Similar structure but with an aldehyde group instead of a chloride.
2,4-Difluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
Uniqueness
2,4-Difluorobenzoyl chloride is unique due to the presence of both fluorine and chlorine atoms on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its analogs .
属性
IUPAC Name |
2,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWRVDNTKPAJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222778 | |
| Record name | 2,4-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72482-64-5 | |
| Record name | 2,4-Difluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72482-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072482645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIFLUOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DL5FRC0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)





![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)





